
Adipic bis(benzylidenehydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipic bis(benzylidenehydrazide) is an organic compound with the molecular formula C20H22N4O2 It is a derivative of adipic acid and is characterized by the presence of two benzylidenehydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adipic bis(benzylidenehydrazide) can be synthesized through a condensation reaction between adipic dihydrazide and benzaldehyde. The reaction typically involves mixing adipic dihydrazide with benzaldehyde in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for adipic bis(benzylidenehydrazide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Adipic bis(benzylidenehydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The benzylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of adipic bis(benzylidenehydrazide).
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidenehydrazide compounds.
Applications De Recherche Scientifique
Adipic bis(benzylidenehydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a crosslinking agent in biomolecular studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of adipic bis(benzylidenehydrazide) involves its ability to form stable complexes with various substrates. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic acid dihydrazide: A simpler derivative of adipic acid with two hydrazide groups.
Benzylidenehydrazide: A compound with a single benzylidenehydrazide group.
Adipic bis(2-hydroxybenzylidenehydrazide): A derivative with hydroxyl groups on the benzylidene moieties.
Uniqueness
Adipic bis(benzylidenehydrazide) is unique due to the presence of two benzylidenehydrazide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and as a crosslinking agent in biological studies.
Propriétés
Formule moléculaire |
C20H22N4O2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N,N'-bis[(E)-benzylideneamino]hexanediamide |
InChI |
InChI=1S/C20H22N4O2/c25-19(23-21-15-17-9-3-1-4-10-17)13-7-8-14-20(26)24-22-16-18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2,(H,23,25)(H,24,26)/b21-15+,22-16+ |
Clé InChI |
HCIIKBJMNCAZCI-YHARCJFQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



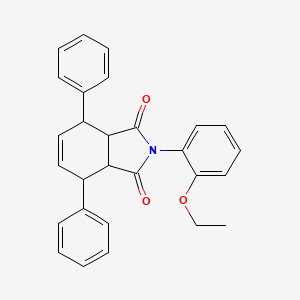
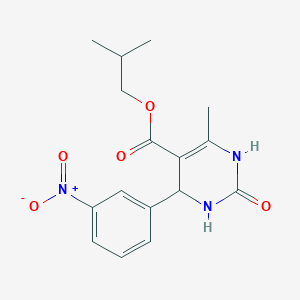

![3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)
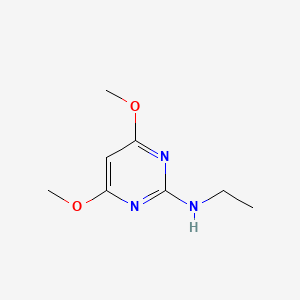
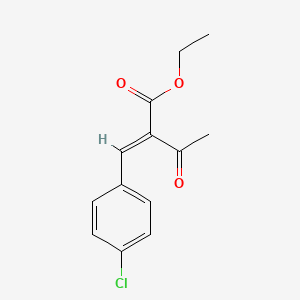
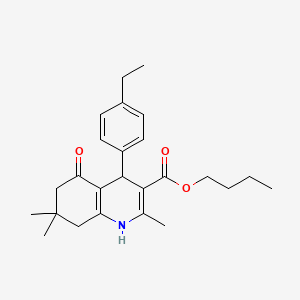
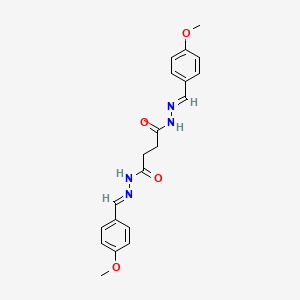
![2-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11705961.png)

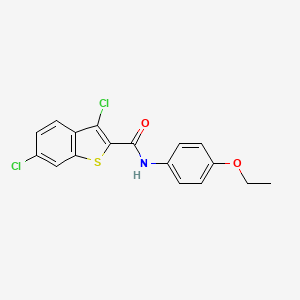
![2,4-dibromo-6-[(E)-{[4-(4-chlorophenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11705972.png)
![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705973.png)
